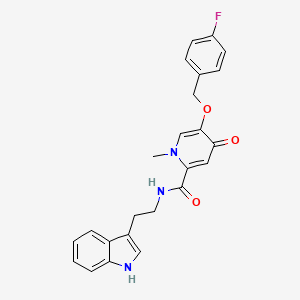

N-(2-(1H-indol-3-yl)ethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

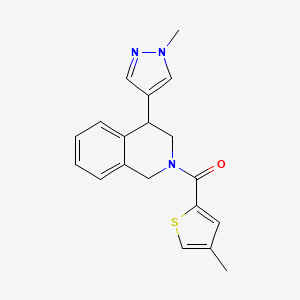

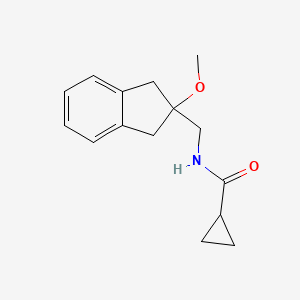

The compound "N-(2-(1H-indol-3-yl)ethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds designed for their potential antiallergic properties. These compounds are characterized by the presence of an indole moiety, which is a common structure found in many biologically active molecules, and a pyridine ring, which is often seen in drug design due to its ability to interact with biological targets .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting with the formation of ethyl (indol-3-yl)acetates through indolization under Fischer conditions, followed by the Japp-Klingemann reaction and subsequent decarboxylation to yield ethyl (indol-3-yl)alkanoates. The final step, amidification, is achieved by condensing these intermediates with 4-aminopyridine, facilitated by 2-chloro-1-methylpyridinium iodide . This methodological approach is indicative of the complex synthetic routes often required to produce such specialized molecules.

Molecular Structure Analysis

The molecular structure of the compound includes an indole ring, which is known for its presence in many pharmacologically active compounds. The indole ring is linked to a pyridine ring via an alkyl chain, and the pyridine ring is further modified with a 4-fluorobenzyl group. This structural arrangement is crucial for the compound's biological activity, as the spatial configuration and electronic properties of these groups can significantly influence the molecule's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully designed to introduce specific functional groups at precise locations on the molecule. The indolization and Japp-Klingemann reactions are key steps in constructing the indole core, while the amidification step introduces the pyridine ring. The introduction of a fluorine atom on the benzyl group is a strategic choice, as fluorine atoms are known to modulate the lipophilicity and metabolic stability of pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of both indole and pyridine rings suggests that the compound is likely to be aromatic and may exhibit planarity, which can enhance its ability to stack or intercalate with other aromatic systems, such as those found in biological receptors. The fluorine substitution on the benzyl group could affect the compound's polarity and its ability to penetrate biological membranes, which is often a critical factor in drug design .

科学的研究の応用

Anticholinesterase Activity

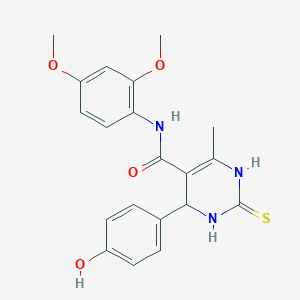

Research into coumarin-3-carboxamides bearing a tryptamine moiety, closely related to the queried compound, has shown significant activity toward Acetylcholinesterase (AChE). The study demonstrated that introducing a benzyloxy moiety on the coumarin scaffold could improve anti-AChE activity. The docking studies suggested these compounds could interact with both peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE, indicating potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Antiallergic Agents

Another research avenue explored the development of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic compounds. These efforts led to the identification of compounds significantly more potent than established antiallergics, showcasing a new class of antiallergic agents with potential therapeutic applications in allergy management (Menciu et al., 1999).

HIV Integrase Inhibitors

Research into the metabolic fate and disposition of potent HIV integrase inhibitors highlighted the use of 19F-NMR spectroscopy in drug discovery. The study provided insights into the elimination and metabolism of these compounds, which could aid in the development of new antiviral drugs targeting HIV integration into the host genome (Monteagudo et al., 2007).

Antibacterial Activity

Investigations into pyridonecarboxylic acids as antibacterial agents have led to the synthesis of compounds demonstrating significant in vitro and in vivo antibacterial activity. These findings could pave the way for new antibiotics to combat resistant bacterial strains (Egawa et al., 1984).

Anticancer Activity

A study focused on the conformational, reactivity analysis, docking, and MD simulations of a carboxamide derivative with potential anticancer activity. The research utilized electronic structure approaches to understand the chemical characteristics of the compound, offering insights into its bioactivity against cancer (Al-Otaibi et al., 2022).

特性

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3/c1-28-14-23(31-15-16-6-8-18(25)9-7-16)22(29)12-21(28)24(30)26-11-10-17-13-27-20-5-3-2-4-19(17)20/h2-9,12-14,27H,10-11,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVINMDUIYRGYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCCC2=CNC3=CC=CC=C32)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)